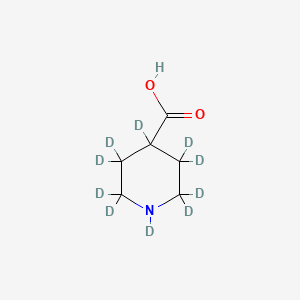
Isonipecotic Acid-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonipecotic Acid-d10, also known as 4-Piperidinecarboxylic-d10 Acid, is a deuterated form of isonipecotic acid. It is a heterocyclic compound that acts as a GABA A receptor partial agonist. The compound consists of a piperidine ring with a carboxylic acid moiety in the iso position .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonipecotic Acid-d10 can be synthesized through various methods. One common approach involves the catalytic reduction of isonicotinic acid in a membrane electrolyzer on a copper cathode activated with Raney nickel in an alkaline medium . Another method involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
Chemical Reactions Analysis
Types of Reactions
Isonipecotic Acid-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert isonipecotic acid into its corresponding alcohols.
Substitution: The carboxylic acid group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of isonipecotic acid, such as alcohols, esters, and amides.
Scientific Research Applications
Isonipecotic Acid-d10 has a wide range of scientific research applications, including:
Mechanism of Action
Isonipecotic Acid-d10 exerts its effects by acting as a partial agonist at the GABA A receptor. This interaction modulates the receptor’s activity, leading to changes in neurotransmission. The compound’s mechanism of action involves binding to the receptor and inducing conformational changes that enhance or inhibit its function .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic Acid: The non-deuterated form of Isonipecotic Acid-d10, also acts as a GABA A receptor partial agonist.
Hexahydroisonicotinic Acid: Another similar compound with a piperidine ring and carboxylic acid moiety.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms provide enhanced stability and allow for precise tracking in various studies .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1,2,2,3,3,4,5,5,6,6-decadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D/hD |
InChI Key |
SRJOCJYGOFTFLH-WTYKGUOMSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


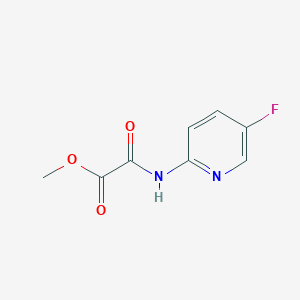
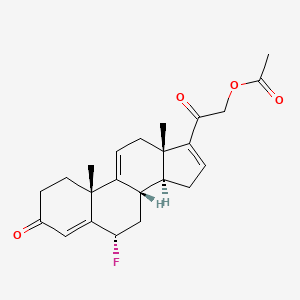

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
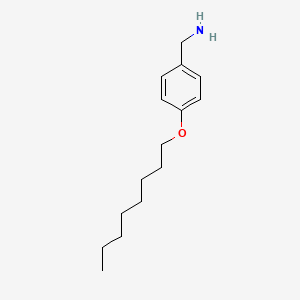
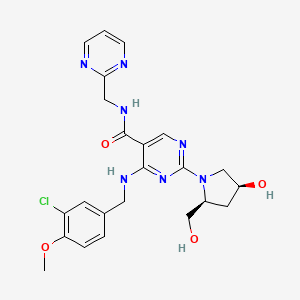
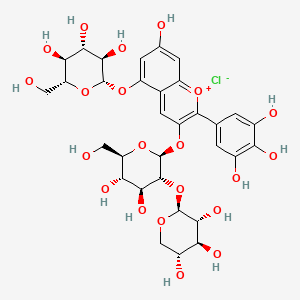


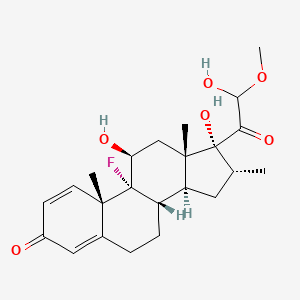

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
![4-[5-methyl-4-[4-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]but-2-en-2-yl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid](/img/structure/B13422956.png)

